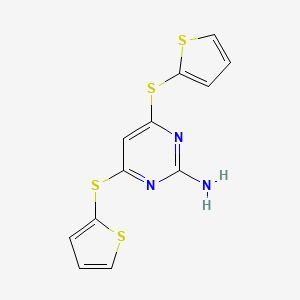

4,6-双(噻吩-2-基硫烷基)嘧啶-2-胺

描述

“4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 339017-62-8. It has a molecular formula of C12H9N3S4 and a molecular weight of 323.49 .

Molecular Structure Analysis

The InChI code of the compound is 1S/C12H9N3S4/c13-12-14-8(18-10-3-1-5-16-10)7-9(15-12)19-11-4-2-6-17-11/h1-7H, (H2,13,14,15) and the InChI key is GFHYCNVWVVESLL-UHFFFAOYSA-N .科学研究应用

晶体学性质和结构分析

- 该化合物表现出独特的结构特性,如一项研究中所见,在水热条件下,一种相关化合物转变为具有之字形骨架的复杂分子,两端具有二甲基嘧啶基硫烷基,表现出有趣的配位环境 (Wang 等人,2010)。

光电和电荷转移特性

- 该化合物的衍生物已被探索用于调节光电和电荷转移特性。通过整合寡苯核,对 4,6-二(噻吩-2-基)嘧啶进行修饰会改变能隙,导致吸收和荧光发射光谱发生位移。这表明由于显着的分子内电荷转移以及改变的电子亲和力和电离势,在半导体器件中具有潜在应用 (Irfan 等人,2019)。

工业应用中的缓蚀

- 嘧啶衍生物,包括与 4,6-双(噻吩-2-基硫烷基)嘧啶-2-胺类似的结构,已证明在工业环境中对钢具有优异的缓蚀性能。这些化合物在低剂量下显示出高效率,并且在混合型吸附中有效,表明它们在石油油井等具有挑战性的环境中作为缓蚀剂的潜力 (Sarkar 等人,2020)。

催化应用

- 某些双(嘧啶)基化合物在各种催化反应中有效,包括 Heck、Suzuki、Sonogashira-Hagihara 偶联和胺化反应。这些应用展示了 4,6-双(噻吩-2-基硫烷基)嘧啶-2-胺及其衍生物在合成有机化学中的潜在用途 (Buchmeiser 等人,2001)。

电子材料和半导体研究

- 研究表明,类似于 4,6-双(噻吩-2-基硫烷基)嘧啶-2-胺的化合物可用于合成半导电聚合物,这对于聚合物太阳能电池等应用至关重要。这些聚合物结合了缺电子的单元,表现出诸如改进的分子内电荷转移等特性,这对于高效的能量转换至关重要 (Kim 等人,2018)。

作用机制

Target of Action

The primary target of 4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein kinase that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .

Mode of Action

4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of the kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This leads to an accumulation of cells in the G2/M phase, disrupting normal cell division .

Pharmacokinetics

The compound’s molecular weight (32349 g/mol) suggests it may have suitable pharmacokinetic properties for drug development

Result of Action

The inhibition of AURKA by 4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine leads to a reduction in clonogenicity, or the ability of cells to form colonies . It also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptotic cell death .

安全和危害

属性

IUPAC Name |

4,6-bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S4/c13-12-14-8(18-10-3-1-5-16-10)7-9(15-12)19-11-4-2-6-17-11/h1-7H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHYCNVWVVESLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CC(=NC(=N2)N)SC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280882 | |

| Record name | 4,6-Bis(2-thienylthio)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339017-62-8 | |

| Record name | 4,6-Bis(2-thienylthio)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Bis(2-thienylthio)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3036130.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime](/img/structure/B3036133.png)

![5-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3036134.png)

![1-(4-Chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3036136.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine](/img/structure/B3036137.png)

![3-[(3-Cyanobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036142.png)

![3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036143.png)

![2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B3036146.png)

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036147.png)